2,3,6-Trimethoxybenzoic acid

描述

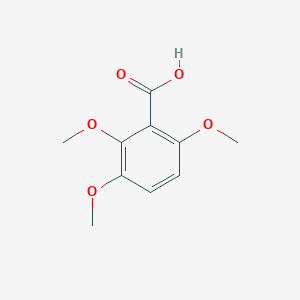

Structure

3D Structure

属性

IUPAC Name |

2,3,6-trimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-6-4-5-7(14-2)9(15-3)8(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKSXYUOXAQHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346345 | |

| Record name | 2,3,6-Trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60241-74-9 | |

| Record name | 2,3,6-Trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-TRIMETHOXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodological Innovations for 2,3,6 Trimethoxybenzoic Acid

Regioselective Synthesis of 2,3,6-Trimethoxybenzoic Acid Isomers

The synthesis of trimethoxybenzoic acids often starts from more readily available polyphenolic compounds, such as gallic acid or pyrogallol. The key challenge lies in controlling the regioselectivity of the methylation and carboxylation steps to obtain the desired isomer.

Different isomers of trimethoxybenzoic acid are synthesized through distinct pathways, highlighting the importance of precursor selection and reaction sequencing. For instance, the highly symmetric 3,4,5-trimethoxybenzoic acid is commonly prepared by the exhaustive methylation of gallic acid (3,4,5-trihydroxybenzoic acid) using reagents like dimethyl sulfate. nbinno.comchemicalbook.com This reaction proceeds straightforwardly due to the symmetrical nature of the starting material.

The synthesis of 2,3,4-trimethoxybenzoic acid requires a different strategy. A common route begins with pyrogallol (1,2,3-trihydroxybenzene). The first step is the etherification of the hydroxyl groups to form 1,2,3-trimethoxybenzene. researchgate.net This precursor must then be selectively functionalized at the 4-position. A multi-step process involving bromination with N-bromosuccinimide (NBS), followed by cyanation using cuprous cyanide, and subsequent hydrolysis of the nitrile group yields the desired 2,3,4-trimethoxybenzoic acid. researchgate.netgoogle.com An alternative approach involves the direct oxidation of 2,3,4-trimethoxybenzaldehyde. chemicalbook.comgoogle.com

The synthesis of the specific This compound isomer is less commonly documented and presents significant regiochemical challenges. Its preparation would likely require a starting material with a pre-installed functional group to direct carboxylation or a carefully orchestrated sequence of protection, methylation, and functionalization steps on a suitably substituted benzene (B151609) ring to achieve the desired 1,2,3,5-substitution pattern required for the final carboxylation. The control over the introduction of four different substituents on the aromatic ring necessitates advanced and often lengthy synthetic sequences.

Table 1: Comparison of Synthetic Routes for Trimethoxybenzoic Acid Isomers

| Target Isomer | Common Starting Material | Key Synthetic Steps |

|---|---|---|

| 3,4,5-Trimethoxybenzoic acid | Gallic acid | Exhaustive Methylation |

| 2,3,4-Trimethoxybenzoic acid | Pyrogallol | Etherification → Bromination → Cyanation → Hydrolysis |

| 2,3,4-Trimethoxybenzoic acid | 2,3,4-Trimethoxybenzaldehyde | Oxidation |

Development of Novel Derivatization Pathways for this compound

The functionalization of this compound is largely dictated by the steric hindrance around the carboxylic acid group, which is flanked by two methoxy (B1213986) groups in the ortho positions. This steric congestion makes reactions at the carboxyl group challenging compared to less substituted benzoic acids.

Amide Formation and Related Functionalizations

The formation of amides from carboxylic acids is a fundamental transformation, typically requiring activation of the carboxyl group. For sterically hindered acids like this compound, standard coupling reagents may be inefficient. The synthesis of hindered amides often necessitates more potent coupling reagents or alternative synthetic strategies. chimia.chnih.gov

Research into the amidation of sterically demanding substrates has identified several effective classes of coupling reagents that could be applied to this compound. These include phosphonium-based reagents like PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) and aminium/uronium-based reagents such as COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). luxembourg-bio.combachem.com These reagents are known to form highly reactive activated esters that can be intercepted by amines, even in congested environments.

An alternative strategy for forming hindered amide bonds involves converting the carboxylic acid to an acyl chloride, which can then react with an amine. This approach was successfully used in the synthesis of 3,4,5-trimethoxybenzoic acid amides, where 3,4,5-trimethoxybenzoyl chloride was reacted with various primary alkylamines to achieve good yields. google.com This method could potentially be adapted for the 2,3,6-isomer, although the formation of the acyl chloride itself might be challenging due to steric hindrance.

Table 2: Coupling Reagents for Sterically Hindered Amide Synthesis

| Reagent Class | Example Reagent | Key Features |

|---|---|---|

| Phosphonium Salts | PyBOP® | High efficiency, forms active OBt esters. bachem.com |

| Aminium/Uronium Salts | COMU | Broad substrate scope, effective for hindered systems. luxembourg-bio.com |

| Carbodiimides (with additives) | EDC/Oxyma | Commonly used, performance can be substrate-dependent. luxembourg-bio.com |

Esterification and Etherification Reactions

The esterification of this compound is significantly more difficult than that of its less substituted counterparts, such as benzoic acid itself. The two ortho-methoxy groups sterically shield the carboxylic acid, impeding the approach of an alcohol nucleophile. This is analogous to the difficulty observed in the esterification of 2,4,6-trimethylbenzoic acid. doubtnut.com

Standard Fischer esterification conditions (an alcohol with a strong acid catalyst) are often ineffective for such hindered acids. tcu.edu Overcoming this steric barrier requires specific strategies:

Activation of the Carboxylic Acid : Converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or using a coupling reagent like those mentioned for amide formation, can facilitate the reaction with an alcohol.

Use of Highly Reactive Alkylating Agents : Reagents like triethyloxonium fluoroborate can esterify sterically hindered carboxylic acids where other methods fail. acs.org

Formation of Benzotriazole Esters : Carboxylic acids can be activated with 1-hydroxybenzotriazole (HOBt) and a carbodiimide like EDC. The resulting benzotriazole ester is a highly reactive intermediate capable of esterifying even sterically demanding tertiary alcohols. researchgate.net

Computational studies on the acid-catalyzed esterification of 2,4,6-trimethylbenzoic acid suggest that protonation occurs on the hydroxyl-oxygen, generating a highly active acylium ion, which is the key reactive intermediate. A similar mechanism would be expected for this compound.

Mechanistic Studies of Synthetic Transformations Involving Trimethoxybenzoic Acid Precursors

Mechanistic understanding is crucial for developing efficient synthetic routes to complex molecules like this compound and its derivatives. Studies on related precursors shed light on key transformations such as decarbonylation and carbonylation.

Palladium-Catalyzed Decarbonylation and Related Reactions

While not a direct route to the acid, the decarbonylation of benzoic acid derivatives is a significant transformation. Palladium-catalyzed reactions have been developed for the intramolecular direct arylation of benzoic acids, which proceed through a tandem sequence of decarboxylation and C-H activation. This process allows for the synthesis of complex fused ring systems like dibenzofurans from appropriately substituted benzoic acids. The catalyst system often involves palladium trifluoroacetate and a silver carbonate co-catalyst. Though not specifically demonstrated on a trimethoxybenzoic acid, this methodology represents a powerful tool for the transformation of benzoic acid precursors.

Carbonylation and Carboxylation Routes

Introducing a carboxylic acid group onto a trimethoxybenzene precursor is a key synthetic step. Modern carboxylation methods offer potential routes that avoid the multi-step cyanation-hydrolysis sequence.

Palladium-Catalyzed Carbonylation : Aryl halides can undergo palladium-catalyzed alkoxycarbonylation to yield benzoate esters. Such reactions can utilize carbon monoxide gas or CO surrogates. This approach could be applied to a halo-trimethoxybenzene precursor to introduce the carboxyl functionality. Regioselective carbonylation of alkenes is also a powerful tool in organic synthesis. uniurb.it

Direct Carboxylation : Recent advances have focused on the direct carboxylation of C-H bonds using carbon dioxide (CO₂). Photocarboxylation, for instance, allows for the visible-light-mediated carboxylation of benzylic C-H bonds. acs.org While this specific method applies to benzylic positions, the ongoing development in C(sp³)–H and C(sp²)–H carboxylation, including photoredox and carbene cooperative catalysis, may soon provide direct routes to aromatic carboxylic acids from the corresponding hydrocarbon precursors. The synthesis of 2,3,4-trimethoxybenzoic acid from 1,2,3-trimethoxybenzene via bromination and cyanation is an example of a two-step carboxylation equivalent. researchgate.net

Table 3: Summary of Mechanistic Pathways

| Transformation | Catalyst/Reagent | Precursor Type | Key Mechanistic Steps |

|---|---|---|---|

| Decarbonylation/C-H Activation | Palladium(II) trifluoroacetate / Ag₂CO₃ | Substituted Benzoic Acid | Decarboxylation, C-H bond activation, Reductive elimination |

| Carbonylation | Palladium complex / CO source | Aryl Halide | Oxidative addition, CO insertion, Nucleophilic attack |

| Carboxylation (via cyanation) | CuCN, then H₃O⁺/H₂O | Aryl Halide | Nucleophilic substitution (cyanation), Hydrolysis |

| Photocarboxylation | Photosensitizer / HAT catalyst / CO₂ | Benzylic C-H bond | Hydrogen atom transfer, Radical capture, Carbanion formation, CO₂ addition |

Halogenation and Transhalogenation Methods

Direct halogenation of the aromatic ring of this compound or its precursors offers a route to introduce functional handles for further transformations. While direct halogenation of the target molecule itself is not extensively documented in readily available literature, analogous reactions on similar substrates provide insight into potential methodologies.

A notable example of related transformations is the synthesis of 2,6-dibromo-3,4,5-trimethoxybenzoic acid, which was achieved through the bromination and concurrent transhalogenation of 2-iodo-3,4,5-trimethoxybenzoic acid using potassium bromate (KBrO₃) in an acidic medium. This reaction highlights the feasibility of introducing bromine atoms onto a polysubstituted benzoic acid ring and the potential for one halogen to be replaced by another under specific conditions.

The general principle of transhalogenation involves the substitution of one halogen atom in a compound with another. This can be particularly useful for introducing less reactive halogens or for isotopic labeling. The Finkelstein reaction is a classic example of transhalogenation, typically involving the exchange of chloride or bromide with iodide. In the context of aryl halides, such transformations can be more challenging but are achievable with appropriate catalysts and reaction conditions.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Iodo-3,4,5-trimethoxybenzoic acid | KBrO₃, H₂SO₄ | 2,6-Dibromo-3,4,5-trimethoxybenzoic acid | Bromination & Transhalogenation |

This table illustrates a related halogenation/transhalogenation reaction on a similar trimethoxybenzoic acid derivative.

Further research into the direct halogenation of this compound could explore the use of various brominating agents such as N-bromosuccinimide (NBS) or dibromoisocyanuric acid, potentially with a Lewis acid or protic acid catalyst to control regioselectivity. The electron-donating nature of the methoxy groups would strongly activate the aromatic ring towards electrophilic substitution.

Friedel-Crafts Acylation and Subsequent Transformations

A powerful strategy for the synthesis of substituted benzoic acids involves the Friedel-Crafts acylation of a suitable precursor, followed by oxidation of the resulting ketone. For the synthesis of this compound, a plausible route begins with the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene.

The regioselectivity of the Friedel-Crafts acylation on 1,2,4-trimethoxybenzene is directed by the activating methoxy groups. The incoming acyl group is expected to substitute at the position most activated and sterically accessible. Acylation of 1,2,4-trimethoxybenzene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would likely yield 2-acetyl-1,3,4-trimethoxybenzene as a major product.

Once the acetophenone derivative is obtained, the subsequent transformation to the carboxylic acid can be achieved through various oxidative methods. One of the most effective and relevant methods in this context is the haloform reaction, which is discussed in detail in the following section.

| Substrate | Acylating Agent | Catalyst | Product |

| 1,2,4-Trimethoxybenzene | Acetyl Chloride | AlCl₃ | 2-Acetyl-1,3,4-trimethoxybenzene |

This table outlines the initial Friedel-Crafts acylation step towards the synthesis of the target molecule.

Haloform Reaction Pathways

The haloform reaction is a classic organic transformation that converts a methyl ketone into a carboxylic acid with one less carbon atom, along with a haloform (chloroform, bromoform, or iodoform). ylikonet.grchemicalbook.comiitk.ac.in This reaction proceeds via the exhaustive halogenation of the methyl group of the ketone in the presence of a base, followed by nucleophilic acyl substitution by hydroxide. ylikonet.grchemicalbook.comiitk.ac.in

In the context of synthesizing this compound, the haloform reaction can be applied to a suitable precursor, such as 2-acetyl-1,4,5-trimethoxybenzene (a potential isomer from the acylation of 1,2,4-trimethoxybenzene). Treating this acetophenone with a halogen (e.g., bromine or iodine) in an aqueous sodium hydroxide solution would lead to the formation of 2,3,6-trimethoxybenzoate. Subsequent acidification would then yield the desired this compound.

The reaction mechanism involves the following key steps:

Enolate Formation: The hydroxide base abstracts an acidic α-proton from the methyl group of the ketone to form an enolate.

Halogenation: The enolate then attacks the diatomic halogen, leading to the substitution of one α-hydrogen with a halogen. This process is repeated twice more to form a trihalomethyl ketone.

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the trihalomethyl ketone.

Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-carbon bond and the formation of a carboxylate and a trihalomethyl anion.

Proton Transfer: The trihalomethyl anion, being a strong base, abstracts a proton from the newly formed carboxylic acid (or the solvent) to produce a haloform and a carboxylate anion.

Acidification: Finally, the addition of an acid protonates the carboxylate to give the final carboxylic acid product.

| Methyl Ketone Precursor | Reagents | Product |

| 2-Acetyl-1,4,5-trimethoxybenzene | 1. Br₂ / NaOH(aq) 2. H₃O⁺ | This compound |

This table demonstrates the application of the haloform reaction for the synthesis of the target compound.

This pathway represents a robust and well-established method for the conversion of an acetyl group to a carboxylic acid function, making it a highly valuable tool in the synthesis of this compound and its derivatives.

High Resolution Spectroscopic and Crystallographic Characterization of 2,3,6 Trimethoxybenzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for routine structural verification. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

For 2,3,6-trimethoxybenzoic acid, the ¹H NMR spectrum displays distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.30 - 6.60 | Multiplet | - |

| Methoxy (-OCH₃) | 3.80 - 3.70 | Singlet | - |

The ¹³C NMR spectrum provides the chemical shifts for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbons, and the carbonyl carbon of the carboxylic acid.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~165-175 |

| Aromatic C-O | ~140-160 |

| Aromatic C-H / C-C | ~100-130 |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are employed to resolve complex structures and confirm assignments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal correlations between nuclei.

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbons. This helps in tracing the connectivity of the aromatic protons.

HSQC spectra show correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC spectra reveal correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity between the methoxy groups and the aromatic ring, as well as the position of the carboxylic acid group relative to the other substituents.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

In GC-MS, the compound is vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. The electron ionization (EI) method is typically used, which results in the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (212.20 g/mol ). nih.gov Key fragmentation peaks arise from the loss of methyl groups (-CH₃) or the methoxy group (-OCH₃). nih.gov

Table 3: Key GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 212 | [M]⁺ | Molecular Ion |

| 197 | [M - CH₃]⁺ | Loss of a methyl radical |

| 181 | [M - OCH₃]⁺ | Loss of a methoxy radical |

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC). It is particularly suitable for polar and thermally labile molecules like carboxylic acids. In ESI-MS, the analyte is ionized directly from a solution, typically resulting in minimal fragmentation.

For this compound, analysis in the negative ion mode is common, where it will deprotonate to form the carboxylate anion. This results in a prominent peak at an m/z corresponding to the molecular weight minus the mass of a proton, [M-H]⁻. This technique is highly sensitive and is used for accurate mass measurements to confirm the elemental composition of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum shows absorption bands characteristic of different functional groups. For this compound, the IR spectrum is characterized by several key absorptions. A very broad band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid, broadened by hydrogen bonding. docbrown.info A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1680 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations for the methoxy groups and the carboxylic acid will appear in the 1320-1000 cm⁻¹ region. docbrown.inforesearchgate.net

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often give strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the symmetric stretches of the methoxy groups.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | Weak |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Strong |

| Methoxy C-H | C-H stretch | 2950 - 2850 | Moderate |

| Carboxylic Acid | C=O stretch | 1700 - 1680 (strong) | Moderate |

| Aromatic Ring | C=C stretch | 1625 - 1465 | Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characteristics and Quantum Chemical Interpretations

The electronic absorption characteristics of this compound, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, provide insight into the electronic transitions within the molecule. A comprehensive search of scientific literature indicates a lack of specific, publicly available experimental UV-Vis spectra for this compound. However, the spectroscopic behavior can be inferred from related trimethoxy-substituted benzoic acid derivatives and general principles of quantum chemistry.

For aromatic carboxylic acids, the UV-Vis spectrum is typically dominated by π → π* transitions associated with the benzene (B151609) ring and the carboxyl group. The position and intensity of these absorption bands are sensitive to the nature and position of substituents. In the case of this compound, the methoxy groups (-OCH₃) act as auxochromes, which are electron-donating groups that can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity.

Quantum chemical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for interpreting and predicting UV-Vis spectra. These methods can calculate the energies of the lowest-lying excited states and the oscillator strengths for the transitions, allowing for the assignment of specific absorption bands. For substituted benzoic acids, TD-DFT calculations have been successfully used to correlate the calculated electronic transitions with experimental spectra, providing a deeper understanding of how substituent effects modulate the electronic structure and absorption properties. While specific computational studies for the 2,3,6-isomer are not prevalent, research on similar molecules shows that the π → π* transitions are the most significant in the UV region.

A study on 2,4,6-trimethoxybenzoic acid in sulfuric acid solutions revealed complex spectral changes dependent on the acid concentration. mst.edu In moderately concentrated acid, the spectrum is that of the free carboxylic acid. As the concentration increases, the spectrum changes, indicating the formation of the protonated species (conjugate acid). In highly concentrated or 100% sulfuric acid, further changes suggest the formation of an acylium ion. mst.edu These findings illustrate the sensitivity of the electronic structure to the chemical environment. Similar behavior would be anticipated for this compound, although the specific wavelengths of absorption and the equilibria involved would be influenced by the different substitution pattern.

X-ray Diffraction Analysis and Crystal Structure Determination of this compound and its Derivatives

A thorough review of crystallographic databases and scientific literature reveals that the single-crystal X-ray structure of this compound has not been reported. Consequently, a detailed, quantitative analysis of its specific crystal structure, unit cell parameters, and atomic coordinates is not possible at this time.

In the absence of a specific crystal structure for this compound, its intermolecular interactions can be predicted based on common motifs observed in other carboxylic acids. The most significant interaction governing the structure of crystalline carboxylic acids is the hydrogen bond. Typically, benzoic acids form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds, forming an R²₂(8) ring motif.

The specific placement of the three methoxy groups on the benzene ring has a profound influence on the molecule's conformation and its subsequent crystal packing. In this compound, the presence of two ortho-substituents (at positions 2 and 6) relative to the carboxylic acid group is expected to induce significant steric hindrance. This steric pressure will likely force the carboxyl group to twist out of the plane of the benzene ring. The dihedral angle between the plane of the carboxyl group and the plane of the aromatic ring is a key conformational parameter that is highly sensitive to the substitution pattern.

For comparison, studies on other benzoic acids show that substituents in the ortho positions cause a much larger twist angle than those in the meta or para positions. For example, the crystal structure of 2,6-dibromo-3,4,5-trimethoxybenzoic acid shows that the carboxylic acid group is almost perpendicular to the benzene ring, with an angle of 86.7(2)°. nih.gov This significant rotation is a direct consequence of the steric repulsion from the two bulky ortho-bromo substituents. A similar, large dihedral angle would be expected for this compound due to the ortho-methoxy groups, which would in turn affect the potential for π-π stacking and the geometry of other intermolecular contacts.

Thermogravimetric Analysis of Trimethoxybenzoic Acid Complexes

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature, providing valuable information about its thermal stability and decomposition pathways. While TGA data for complexes of this compound are not available in the reviewed literature, studies on complexes of other trimethoxybenzoic acid isomers with light lanthanides (Ln) offer significant insights into how the position of the methoxy substituent affects thermal properties. akjournals.com

A comparative study was conducted on the thermal decomposition in air of La(III), Ce(III), Pr(III), Nd(III), and Sm(III) complexes with 2,3,4-, 2,4,5-, and 3,4,5-trimethoxybenzoic acid. The analysis revealed that the complexes are generally hydrated salts that first undergo dehydration before the anhydrous salt decomposes to the final metal oxide product. akjournals.com The decomposition of the anhydrous complexes often proceeds through an intermediate oxycarbonate phase, particularly for La(III) and Nd(III). akjournals.com

The thermal stability of the anhydrous trimethoxybenzoate complexes was found to be dependent on the position of the methoxy groups on the benzene ring. The stability was observed to increase in the following order: 2,4,5- < 2,3,4- < 3,4,5-trimethoxybenzoates . akjournals.com This trend is linked to the varied influence of the inductive and mesomeric effects of the -OCH₃ substituents on the electron density within the benzene ring, which in turn affects the strength of the metal-oxygen bond. The 3,4,5-isomer, with its symmetrical substitution pattern, forms the most thermally stable complexes among those studied. akjournals.com

The temperatures at which the final metal oxides (e.g., La₂O₃, CeO₂, Pr₆O₁₁, Nd₂O₃) are formed also vary depending on the specific lanthanide and the isomeric form of the ligand.

| Isomer | Lanthanide Ion | Dehydration Temp. Range (K) | Anhydrous Complex Stable Up To (K) | Final Product | Final Product Formation Temp. Range (K) |

|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoate | La(III) | 323-443 | 543 | La₂O₃ | 1093 |

| Ce(III) | 323-453 | 523 | CeO₂ | 768 | |

| Nd(III) | 323-453 | 533 | Nd₂O₃ | 1073 | |

| 2,3,4-Trimethoxybenzoate | La(III) | - (Anhydrous) | 523 | La₂O₃ | 1083 |

| Ce(III) | - (Anhydrous) | 493 | CeO₂ | 943 | |

| Nd(III) | - (Anhydrous) | 503 | Nd₂O₃ | 1053 | |

| 2,4,5-Trimethoxybenzoate | La(III) | 323-433 | 493 | La₂O₃ | 1008 |

| Ce(III) | 333-453 | 533 | CeO₂ | 973 | |

| Pr(III) | 333-453 | 483 | Pr₆O₁₁ | 953 |

These results underscore the significant role that substituent position plays in the thermal properties of metal-organic complexes. Although direct experimental data for complexes of this compound is lacking, these findings provide a valuable comparative framework.

Mechanistic Organic Chemistry and Reactivity Profiles of 2,3,6 Trimethoxybenzoic Acid

Reactivity of the Carboxyl Group in 2,3,6-Trimethoxybenzoic Acid

The carboxyl group (-COOH) is the primary site of reactivity in this compound under many conditions. Its chemistry is analogous to other carboxylic acids, involving reactions such as esterification, amide formation, and reduction.

Esterification: The formation of esters from this compound can be achieved through various methods, most commonly via acid-catalyzed esterification (Fischer esterification) with an alcohol. The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. The steric hindrance presented by the two ortho-methoxy groups in this compound can influence the rate of esterification. For instance, the esterification of the sterically hindered 2,4,6-trimethylbenzoic acid is known to be difficult, suggesting that the ortho substituents on this compound may similarly reduce reaction rates compared to less substituted benzoic acids.

Amide Formation: this compound can be converted to its corresponding amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. Common methods include the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. mdpi.com Direct amide formation from the unactivated carboxylic acid and an amine is also possible but often requires high temperatures or the use of coupling agents.

Reduction: The carboxyl group of this compound can be reduced to a primary alcohol (2,3,6-trimethoxybenzyl alcohol). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. study.com

A summary of typical reactions of the carboxyl group is presented in the table below.

| Reaction Type | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 2,3,6-trimethoxybenzoate |

| Amide Formation | 1. SOCl₂ 2. Amine (e.g., NH₃) | 2,3,6-Trimethoxybenzamide |

| Reduction | LiAlH₄, then H₃O⁺ | (2,3,6-Trimethoxyphenyl)methanol |

Aromatic Ring Reactivity and Directed Functionalization

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic and steric effects of the three methoxy (B1213986) groups and the carboxylic acid group.

The methoxy group (-OCH₃) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. stackexchange.commasterorganicchemistry.com Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group because it withdraws electron density from the ring. study.com

In this compound, the directing effects of the substituents are as follows:

The 2-methoxy group directs incoming electrophiles to the 3- and 5-positions.

The 3-methoxy group directs to the 2-, 4-, and 6-positions.

The 6-methoxy group directs to the 5-position.

The carboxyl group directs to the 3- and 5-positions.

The positions on the ring are influenced by multiple substituents. The 5-position is strongly activated by the ortho-directing 6-methoxy group and the para-directing 2-methoxy group, and is also the meta-position relative to the deactivating carboxyl group. The 4-position is activated by the ortho-directing 3-methoxy group. The combined electron-donating effects of the three methoxy groups make the aromatic ring of this compound generally activated towards electrophilic attack, despite the presence of the deactivating carboxyl group. The ultimate regioselectivity of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions, with steric hindrance from the ortho-methoxy groups also playing a significant role.

Investigation of Methoxy Group Stability and Transformations

The methoxy groups in this compound are generally stable under a variety of reaction conditions. The ether linkages are robust to many reagents that react with the carboxyl group or the aromatic ring. However, under harsh acidic conditions, particularly with strong acids like HBr or HI, cleavage of the methyl-oxygen bond can occur to form the corresponding phenol. This reaction proceeds via an Sₙ2 mechanism where the halide ion attacks the methyl group. The stability of the methoxy groups is an important consideration in synthetic planning, as their cleavage can lead to undesired side products.

Transition Metal-Mediated Reactions and Catalytic Pathways

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are powerful tools for the formation of carbon-carbon bonds. libretexts.orglibretexts.org While specific examples involving this compound are not extensively documented in the readily available literature, the principles of these reactions can be applied. For instance, if this compound were converted to an aryl halide or triflate derivative, it could participate in palladium-catalyzed cross-coupling reactions. The electronic properties of the trimethoxy-substituted ring would likely influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. youtube.com The steric bulk of the ortho-methoxy groups could also play a role in the efficiency of these transformations.

Computational Chemistry and Density Functional Theory (DFT) for Reaction Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the mechanistic aspects of organic reactions. DFT calculations can be used to model the electronic structure, geometry, and energetics of reactants, transition states, and products, thereby elucidating reaction pathways and predicting reactivity.

For this compound, DFT studies could be employed to:

Analyze the conformational preferences of the molecule, particularly the orientation of the carboxyl and methoxy groups.

Calculate the electron density distribution on the aromatic ring to predict the most likely sites for electrophilic attack. This would provide a quantitative measure of the directing effects of the substituents.

Model the transition states for various reactions, such as esterification or electrophilic aromatic substitution, to understand the energy barriers and the influence of steric and electronic factors.

Predict spectroscopic properties , such as NMR chemical shifts and vibrational frequencies, to aid in the characterization of reaction products.

Studies on substituted benzoic acids have shown that DFT can accurately predict gas-phase acidities and rationalize the effects of substituents on reactivity. nih.gov Although specific DFT studies on this compound are not widely reported, the established methodologies can be readily applied to this compound to gain a deeper understanding of its chemical behavior.

Biological Activities and Pharmacological Potential of 2,3,6 Trimethoxybenzoic Acid Derivatives

Evaluation of Antimicrobial and Antifungal Efficacy

Research into the derivatives of 2,3,6-trimethoxybenzoic acid has explored their potential as antimicrobial agents, stemming from initial investigations into their properties as antifouling compounds. nih.gov The core structure is being leveraged to develop new molecules to combat the growing challenge of antibiotic resistance. nih.govnih.govresearchgate.net

A series of synthetic derivatives of trimethoxybenzoic acid were evaluated to understand the breadth of their antimicrobial and antifungal activities. nih.govresearchgate.net The investigation included testing against a panel of bacteria and fungi. nih.govnih.govresearchgate.net Within the studied series, one specific derivative demonstrated notable antibacterial activity against the tested strains. nih.govresearchgate.netmdpi.com

However, the antifungal potential of these compounds appears limited. When tested against Candida albicans ATCC 10231, Aspergillus fumigatus ATCC 204305, and Trichophyton rubrum FF5, none of the trimethoxybenzoic acid derivatives exhibited antifungal effects at the maximum tested concentration of 128 µg/mL. nih.gov

| Compound Class | Activity Type | Result | Tested Organisms |

|---|---|---|---|

| Trimethoxybenzoic acid derivatives | Antibacterial | One derivative showed activity against studied strains. nih.govresearchgate.netmdpi.com | S. aureus, S. enterica serovar Typhimurium, E. coli nih.govnih.govresearchgate.netmdpi.com |

| Trimethoxybenzoic acid derivatives | Antifungal | No activity observed (MIC > 128 µg/mL). nih.gov | C. albicans, A. fumigatus, T. rubrum nih.gov |

The antibacterial evaluation of trimethoxybenzoic acid derivatives has shown targeted activity against specific and clinically relevant bacterial strains. nih.govnih.govmdpi.com Notably, the primary mechanism observed was not direct bactericidal or bacteriostatic action, but rather the inhibition of bacterial resistance mechanisms. nih.govresearchgate.net

Two derivatives, referred to in the literature as compounds 5 and 6 , were effective at inhibiting efflux pumps in a mutant strain of Salmonella enterica serovar Typhimurium SL1344 (an acrA gene inactivated mutant). nih.govnih.govresearchgate.netmdpi.com Furthermore, derivative 6 also demonstrated efflux pump inhibition in the pathogenic strain Staphylococcus aureus 272123. nih.govnih.govresearchgate.netmdpi.com This highlights a potential role for these compounds in overcoming multidrug resistance in these specific pathogens.

Mechanism of Action Studies for Antibacterial Activity

The primary antibacterial potential of the studied this compound derivatives lies in their ability to counteract bacterial defense mechanisms, particularly through the inhibition of efflux pumps. nih.govnih.govresearchgate.net This approach aims to restore the efficacy of existing antibiotics rather than killing the bacteria directly.

Efflux pumps are membrane proteins that bacteria use to expel toxic substances, including antibiotics, and their overexpression is a significant strategy for developing multidrug resistance. nih.govmdpi.com A series of trimethoxybenzoic acid derivatives were investigated for their potential to inhibit these pumps. nih.govresearchgate.net

Structure-activity relationship studies have indicated that the trimethoxybenzoic acid moiety is a crucial feature for efflux pump inhibitory (EPI) activity. nih.govnih.govresearchgate.net In vitro assays confirmed this potential. Using a real-time ethidium (B1194527) bromide (EB) accumulation assay, it was shown that certain derivatives could inhibit efflux pumps. Specifically, derivatives 5 and 6 were able to inhibit pumps in Salmonella enterica serovar Typhimurium SL1344, while derivative 6 also inhibited pumps in Staphylococcus aureus 272123. nih.govresearchgate.netmdpi.com These findings suggest that such derivatives could be developed as adjuvants in antibiotic therapy, working to disable a key bacterial resistance mechanism. nih.gov

| Derivative | Bacterial Strain | Activity |

|---|---|---|

| Derivative 5 | Salmonella enterica serovar Typhimurium SL1344 | Efflux Pump Inhibition. nih.govnih.govmdpi.com |

| Derivative 6 | Salmonella enterica serovar Typhimurium SL1344 | Efflux Pump Inhibition. nih.govnih.govmdpi.com |

| Derivative 6 | Staphylococcus aureus 272123 | Efflux Pump Inhibition. nih.govnih.govmdpi.com |

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to chronic infections and increased antibiotic resistance. mdpi.com Efflux pumps are known to play a role in biofilm formation by exporting polymeric substances and signaling molecules. nih.govmdpi.com

Given their activity as efflux pump inhibitors, trimethoxybenzoic acid derivatives 5 and 6 were assessed for their impact on biofilm formation in S. aureus. nih.gov The results showed that derivative 5 had no discernible effect on biofilm development. In contrast, derivative 6 exhibited a mild inhibitory effect on biofilm formation in S. aureus 272123, with a reduction of 21.3 ± 4.91%. nih.gov This effect was significantly less pronounced than that of the control inhibitor, reserpine, which achieved 72.1 ± 4.24% inhibition. nih.gov The observed biofilm reduction by derivative 6 is likely linked to its demonstrated ability to inhibit efflux pumps in this specific strain. nih.gov

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression, including the formation of biofilms and the production of virulence factors. nih.govsigmaaldrich.cnnih.gov The signaling molecules that mediate QS can be exported from the bacterial cell by efflux pumps. nih.gov Therefore, inhibiting these pumps could potentially disrupt QS pathways.

While the conceptual link between efflux pump inhibition by trimethoxybenzoic acid derivatives and the modulation of quorum sensing is recognized, direct experimental evidence of QS inhibition by these specific compounds is not detailed in the available primary literature. nih.gov The research acknowledges that the influence of EPIs on QS signal molecules can affect the QS system itself, suggesting a promising avenue for future investigation. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of trimethoxybenzoic acid, SAR studies have been crucial in identifying the key structural features responsible for their bioactivity.

Research into a series of trimethoxybenzoic acid derivatives has highlighted the importance of the core trimethoxybenzoic acid structure for certain biological activities, such as the inhibition of bacterial efflux pumps (EPs). nih.gov Efflux pumps are proteins that expel antibiotics from bacterial cells, contributing to antibiotic resistance. mdpi.com By analyzing various derivatives, studies have established that the trimethoxybenzoyl moiety is a critical pharmacophore for this inhibitory activity. nih.gov

In one study, several derivatives of trimethoxybenzoic acid were synthesized and evaluated. It was found that specific modifications to the carboxylic acid group could significantly influence the compound's ability to inhibit efflux pumps. For instance, amide derivatives connected by an aliphatic chain to an amine group were investigated. mdpi.com The analysis showed that derivatives 5 and 6 (specific structures detailed in the source study) demonstrated a notable ability to inhibit EPs in strains like Salmonella enterica and Staphylococcus aureus. nih.govmdpi.com These findings underscore that while the trimethoxybenzoic acid scaffold provides the foundational activity, the nature and length of the substituent chain are key determinants for optimizing potency and specificity. nih.gov The relationships established through these studies are vital for guiding the synthesis of new derivatives with enhanced efficacy.

Table 1: Bioactivity of Selected Trimethoxybenzoic Acid Derivatives

| Derivative | Target/Activity | Key Finding |

|---|---|---|

| Derivative 5 | Efflux Pump Inhibition | Showed ability to inhibit EPs in acrA gene inactivated mutant Salmonella enterica. nih.govmdpi.com |

| Derivative 6 | Efflux Pump Inhibition | Inhibited EPs in Salmonella enterica and Staphylococcus aureus. nih.govmdpi.com |

| General Amides | Efflux Pump Inhibition | Amine functional group connected by an aliphatic chain was a focus of study. mdpi.com |

In Silico Molecular Docking and Chemoinformatics in Drug Design

The integration of in silico molecular docking and chemoinformatics has become an indispensable part of modern drug design, allowing for the rapid and cost-effective screening of potential drug candidates. These computational techniques are extensively applied to study benzoic acid derivatives, including those of this compound.

Molecular docking simulations predict the preferred orientation of a molecule when bound to a specific target protein. nih.gov For trimethoxybenzoic acid derivatives, docking studies have been performed on bacterial efflux pump systems like AcrAB-TolC and NorA. mdpi.comnih.gov These simulations help to elucidate the binding affinity and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the derivatives and the amino acid residues in the target's binding site. mdpi.comnih.gov The results of these docking studies can rationalize the observed biological activities and guide the design of more potent inhibitors. niscpr.res.in For example, derivatives with better docking scores are often prioritized for further experimental testing. mdpi.com

Chemoinformatics encompasses the use of computational methods to analyze large datasets of chemical compounds and their properties. nih.govresearchgate.net In the context of this compound, chemoinformatics tools are used for:

Virtual Library Generation: Creating large, diverse libraries of virtual derivatives based on the this compound scaffold. nih.gov

Virtual Screening: Screening these virtual libraries against biological targets using docking simulations to identify promising "hits". danaher.com

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives to filter out candidates with unfavorable profiles early in the discovery process. nih.govresearchgate.net

These computational approaches accelerate the drug discovery pipeline by focusing laboratory efforts on compounds with the highest probability of success.

Table 2: Application of In Silico Tools in Drug Design

| Computational Tool | Application | Purpose for this compound Derivatives |

|---|---|---|

| Molecular Docking | Binding Pose Prediction | To predict how derivatives bind to targets like bacterial efflux pumps and evaluate their binding affinity. mdpi.comnih.gov |

| Chemoinformatics | Data Mining & Analysis | To manage and analyze chemical information, generate virtual libraries, and predict properties. nih.govresearchgate.net |

| Virtual Screening | High-Throughput Screening | To rapidly screen large numbers of virtual derivatives to identify potential lead compounds. danaher.com |

| ADMET Prediction | Property Profiling | To assess the drug-likeness and potential toxicity of new derivatives without initial synthesis. nih.gov |

Explorations in Acetylcholinesterase Inhibition

Alzheimer's disease is a neurodegenerative disorder characterized by a decline in cognitive function, which is partly attributed to low levels of the neurotransmitter acetylcholine (B1216132). nih.gov One therapeutic strategy involves the use of acetylcholinesterase (AChE) inhibitors to increase the amount of acetylcholine in the brain. nih.gov Various natural and synthetic compounds, including derivatives of benzoic acid, have been investigated for their potential as AChE inhibitors. nih.govumn.edu

Studies on hydroxybenzoic acids have demonstrated their potential to inhibit AChE, suggesting that the benzoic acid scaffold is a viable starting point for designing such inhibitors. nih.gov For instance, research on 3,4,5-trimethoxycinnamic acid, a structurally related compound, has also shown moderate AChE inhibitory activity. mdpi.comresearchgate.net Specifically, certain esters of trimethoxycinnamic acid displayed IC₅₀ values against AChE that were comparable to the clinically used drug rivastigmine. mdpi.com One of the most active compounds identified was 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, with an IC₅₀ of 46.18 µM against AChE. mdpi.comresearchgate.net

While direct studies on this compound as an AChE inhibitor are not extensively documented in the provided search results, the established activity of structurally similar trimethoxy- and hydroxy-benzoic acid derivatives provides a strong rationale for its exploration in this area. The trimethoxy substitution pattern on the phenyl ring is a key feature that can be systematically modified to optimize binding to the active site of the acetylcholinesterase enzyme.

Pharmacophore Modeling and Lead Compound Identification

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. dovepress.comnih.gov This model then serves as a 3D query for virtual screening of compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. dovepress.com

The process of developing a pharmacophore model for derivatives of this compound would typically involve:

Ligand-Based Modeling: Aligning a set of known active molecules to identify common chemical features. nih.gov

Structure-Based Modeling: Analyzing the binding site of a target protein (e.g., acetylcholinesterase) to determine the key interaction points. dovepress.com

Once a validated pharmacophore model is established, it can be used to screen large chemical libraries for new "hits". nih.gov This approach is instrumental in lead compound identification, which is the process of finding chemical compounds that have a desired biological activity and can serve as a starting point for drug development. danaher.com

By combining pharmacophore modeling with molecular docking and SAR data, researchers can rationally design and identify novel lead compounds based on the this compound scaffold. This integrated approach enhances the efficiency of discovering molecules with optimized potency, selectivity, and drug-like properties. danaher.comdovepress.com

Environmental and Biological Transformations of Trimethoxybenzoic Acid Analogues

Microbial Degradation Pathways of Trimethoxybenzoic Acids

The microbial breakdown of trimethoxybenzoic acids is a stepwise process involving a series of enzymatic reactions. The initial and most critical steps are the demethylation of the methoxy (B1213986) groups and the subsequent aromatic ring fission. The specific pathway can vary depending on the microbial species and the isomeric structure of the trimethoxybenzoic acid.

Research has identified several key metabolites and intermediates in the microbial degradation of various trimethoxybenzoic acid analogues. For instance, the bacterium Arthrobacter has been shown to degrade 2,4,5-trimethoxybenzoic acid, with 4-methoxygentisic acid being a notable intermediate in this pathway. nih.gov

In the degradation of other related aromatic compounds, such as syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid) and vanillic acid (4-hydroxy-3-methoxybenzoic acid), which share structural similarities with trimethoxybenzoic acids, a number of intermediates have been characterized. In Novosphingobium aromaticivorans, the degradation of syringic acid proceeds through 3-O-methylgallic acid. nih.gov This is then further metabolized to gallic acid. nih.gov Similarly, vanillic acid is demethylated to protocatechuic acid. nih.gov These di- and tri-hydroxybenzoic acids are common central intermediates in the catabolism of a wide range of aromatic compounds. researchgate.net

Below is a table summarizing some of the identified microbial metabolites from trimethoxybenzoic acid analogues and related compounds.

| Original Compound | Microbial Species | Key Metabolites/Intermediates |

| 2,4,5-Trimethoxybenzoic acid | Arthrobacter sp. | 4-Methoxygentisic acid nih.gov |

| Syringic acid | Novosphingobium aromaticivorans | 3-O-Methylgallic acid, Gallic acid nih.gov |

| Vanillic acid | Novosphingobium aromaticivorans | Protocatechuic acid nih.gov |

The initial attack on trimethoxybenzoic acids by microorganisms is typically catalyzed by O-demethylases. nih.gov These enzymes cleave the ether bond of the methoxy groups, removing the methyl group and replacing it with a hydroxyl group. nih.gov This demethylation is a crucial step as it increases the reactivity of the aromatic ring, preparing it for subsequent cleavage. researchgate.net In Novosphingobium aromaticivorans, several O-demethylases have been identified, including DesA, LigM, and DmtS, which exhibit activity on various methoxylated aromatic compounds. nih.gov

Following demethylation, the resulting hydroxylated aromatic intermediates undergo ring fission, a process catalyzed by dioxygenase enzymes. nih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its cleavage. nih.gov There are two main classes of ring-cleavage dioxygenases: intradiol dioxygenases, which cleave the bond between two adjacent hydroxyl groups, and extradiol dioxygenases, which cleave the bond adjacent to a hydroxyl group. nih.gov For example, the enzyme LigAB in N. aromaticivorans is a dioxygenase responsible for the ring cleavage of 3-O-methylgallic acid, protocatechuic acid, and gallic acid. nih.gov

The table below details the enzymes involved in the key transformation processes.

| Process | Enzyme Class | Example Enzymes | Substrates | Products |

| Demethylation | O-demethylase | DesA, LigM, DmtS nih.gov | Syringic acid, Vanillic acid, 3-O-Methylgallic acid nih.gov | 3-O-Methylgallic acid, Protocatechuic acid, Gallic acid nih.gov |

| Ring Fission | Dioxygenase | LigAB nih.gov | 3-O-Methylgallic acid, Protocatechuic acid, Gallic acid nih.gov | Acyclic aliphatic acids nih.gov |

Biotransformation Studies in Diverse Biological Systems

Biotransformation is the process by which living organisms modify chemical compounds. medcraveonline.com While detailed studies on the biotransformation of 2,3,6-trimethoxybenzoic acid specifically are limited, research on related aromatic acids provides insights into their metabolic fate in various biological systems. Microorganisms, with their vast enzymatic capabilities, are the primary drivers of the biotransformation of aromatic compounds in the environment. medcraveonline.com

In soil and aquatic environments, a consortium of bacteria and fungi contributes to the degradation of aromatic compounds. Genera such as Pseudomonas, Bacillus, and Arthrobacter are well-known for their ability to metabolize a wide array of aromatic substrates. nih.govresearchgate.net The biotransformation pathways in these organisms generally converge on a few central intermediates, such as catechol and protocatechuate, which are then funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net

In mammalian systems, the biotransformation of benzoic acid and its derivatives is also a significant area of study. For example, a study on the biotransformation of tribenoside, a compound containing benzyl (B1604629) groups, in humans showed that it is metabolized to benzoic acid. nih.gov This benzoic acid is then largely conjugated to form hippuric acid, which is excreted in the urine. nih.gov While this is not a direct analogue of trimethoxybenzoic acid, it illustrates a common metabolic pathway for benzoic acid derivatives in humans. The gut microbiota also plays a crucial role in the transformation of aromatic compounds from dietary sources. researchgate.net

Applications in Advanced Materials Science and Industrial Chemistry

Utility as Intermediates in Polymer and Resin Synthesis

There is limited direct evidence in scientific literature detailing the use of 2,3,6-trimethoxybenzoic acid as a primary intermediate in the large-scale synthesis of commercial polymers and resins. The steric hindrance caused by the methoxy (B1213986) groups at the 2 and 6 positions might influence its reactivity in polymerization reactions. In contrast, other aromatic carboxylic acids are foundational to the production of various polymers, including polyesters and polyamides. The potential incorporation of the 2,3,6-trimethoxybenzoyl group into a polymer backbone could impart specific properties such as altered solubility, thermal stability, or optical characteristics, though this remains an area for further exploration.

Development of Photoinitiators and Related Photochemical Applications

Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization. Acylphosphine oxides and their derivatives, often synthesized from substituted benzoic acids, are a significant class of photoinitiators. While there is extensive research on photoinitiators derived from other isomers, such as 2,4,6-trimethylbenzoic acid, which is a precursor to commercial photoinitiators like Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), there is a notable lack of specific data on the direct application of this compound in the development of photoinitiators. The electronic and steric effects of the 2,3,6-trimethoxy substitution pattern would likely influence the photochemical properties of any derived initiator, such as its absorption spectrum and efficiency in generating radicals, but this application has not been prominently investigated.

Role in the Synthesis of Specialty Chemicals

The most specific documented role of this compound in the synthesis of specialty chemicals is its identification as an impurity in the production of Acotiamide. nih.gov Acotiamide is a gastroprokinetic agent used for the treatment of functional dyspepsia. The primary starting material for the industrial synthesis of Acotiamide is typically 2,4,5-trimethoxybenzoic acid. blogspot.comgoogle.com

The presence of this compound as "Acotiamide Impurity 13" suggests that it may arise as a byproduct during the synthesis of the 2,4,5-trimethoxybenzoic acid precursor or be present in the starting materials. nih.gov This underscores the importance of stringent quality control in pharmaceutical manufacturing to limit the levels of isomeric impurities. While not a direct building block of the final drug, its role as a process-related impurity is a critical aspect of the industrial chemistry of Acotiamide.

The functional groups of this compound—a carboxylic acid and three methoxy groups—provide multiple reaction sites, making it a potentially versatile, though currently underutilized, intermediate for the synthesis of other complex organic molecules and fine chemicals. Its corresponding acid chloride, 2,3,6-trimethoxybenzoyl chloride, is also a recognized chemical entity that could serve as a reagent in various organic transformations. chemsrc.com

Concluding Perspectives and Future Research Endeavors

Unresolved Challenges in the Chemistry of 2,3,6-Trimethoxybenzoic Acid

The chemistry of this compound is not without its complexities, many of which stem from the specific arrangement of its substituent groups. The steric hindrance and electronic effects imparted by the three methoxy (B1213986) groups, particularly the ortho- and meta-directing influences, create challenges in achieving regioselective functionalization of the aromatic ring. Controlling reactions to target the remaining unsubstituted positions on the benzene (B151609) ring without disrupting the existing methoxy or carboxylic acid functionalities remains a significant hurdle.

Furthermore, the scale-up of synthetic routes for this compound poses practical challenges. While laboratory-scale syntheses may be achievable, developing cost-effective and high-yield processes suitable for industrial production requires further optimization. This includes addressing issues related to the availability and cost of starting materials, the efficiency of methylation and oxidation steps, and the purification of the final product.

Another area of unresolved inquiry lies in the solid-state chemistry and polymorphism of this compound. A thorough understanding of its crystalline forms and their physical properties is crucial for applications in materials science and pharmaceuticals, yet this remains an under-investigated aspect of its fundamental chemistry.

Emerging Methodologies for Enhanced Synthesis and Derivatization

In response to the challenges in synthesizing polysubstituted benzoic acids, researchers are exploring a variety of innovative methodologies. For trimethoxybenzoic acid isomers in general, greener synthetic approaches are gaining traction. One such method involves the use of dimethyl carbonate as a methylating agent, which is a more environmentally benign alternative to traditional reagents like dimethyl sulfate. google.com The use of ionic liquids as catalysts in these reactions is also being investigated to improve reaction efficiency and facilitate catalyst recycling. google.com

Catalytic methods are also at the forefront of emerging synthetic strategies. The development of novel catalysts for the selective oxidation of substituted toluenes to their corresponding benzoic acids could provide more direct and efficient routes to compounds like this compound. Additionally, advancements in C-H activation and functionalization techniques offer the potential for more direct and atom-economical derivatization of the benzoic acid core, bypassing the need for pre-functionalized starting materials.

Flow chemistry is another emerging technology that holds promise for the synthesis and derivatization of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to improved yields, enhanced safety, and easier scalability compared to traditional batch processes.

New Frontiers in Biological and Materials Applications

While research specifically targeting this compound is limited, studies on its isomers and other trimethoxybenzoic acid derivatives have unveiled exciting possibilities in biological and materials science. A significant area of interest is in the development of novel therapeutic agents. For instance, a series of trimethoxybenzoic acid derivatives have been investigated as potential efflux pump inhibitors in bacteria. mdpi.com Efflux pumps are a mechanism by which bacteria expel antibiotics, leading to drug resistance. By inhibiting these pumps, trimethoxybenzoic acid derivatives could potentially restore the efficacy of existing antibiotics. mdpi.com Structure-activity relationship studies have indicated that the trimethoxybenzoyl moiety is a key pharmacophore for this activity. mdpi.com

The following table summarizes the findings of a study on the efflux pump inhibitory activity of certain trimethoxybenzoic acid derivatives.

| Derivative | Target Efflux Pump | Bacterial Strain | Activity |

| Derivative A | AcrAB-TolC | Salmonella enterica | Moderate Inhibition |

| Derivative B | NorA | Staphylococcus aureus | Significant Inhibition |

| Derivative C | AcrAB-TolC | Escherichia coli | Weak Inhibition |

In the realm of materials science, functionalized benzoic acids are being explored as building blocks for advanced materials. For example, benzoic acid-functionalized graphene has been used as a template to direct the crystal growth of metal-organic frameworks (MOFs), resulting in novel nanowire structures with unique electronic properties. acs.org The carboxylic acid group of this compound could be similarly utilized to anchor the molecule to surfaces or to participate in the formation of supramolecular assemblies and functional polymers. nih.govresearchgate.net The presence of the three methoxy groups could also impart desirable solubility and processing characteristics to these materials.

Computational Predictions and Machine Learning in Structure-Function Discovery

The application of computational chemistry and machine learning is poised to accelerate the discovery and optimization of this compound and its derivatives. Quantum computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.comscielo.org.za These calculations can help rationalize its chemical behavior and guide the design of new synthetic routes and derivatives with desired properties. For example, computational models can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the development of selective functionalization strategies. ucl.ac.uk

Machine learning algorithms are also emerging as powerful tools in chemical research. rsc.org By training models on existing datasets of chemical structures and their corresponding properties, it is possible to predict the biological activity or material characteristics of new, untested compounds. For a molecule like this compound, machine learning could be employed to:

Predict biological activity: Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the potential of its derivatives as, for example, efflux pump inhibitors or other therapeutic agents.

Optimize synthetic reactions: Machine learning can be used to predict reaction outcomes and optimize reaction conditions, leading to higher yields and reduced experimental effort.

Discover novel materials: By screening virtual libraries of this compound-based structures, machine learning can identify candidates with promising properties for specific material applications.

The integration of these computational and data-driven approaches with experimental work will be crucial in unlocking the full potential of this compound and its derivatives in the years to come.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,6-Trimethoxybenzoic acid, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : React 2,3,6-trichlorobenzoic acid with sodium methoxide in methanol under reflux (etherification) . Monitor reaction progress via TLC or HPLC.

- Route 2 : Use this compound as a precursor in xanthone synthesis via condensation with phloroglucinol in P₂O₅/MeSO₃H (yields unquantified but structurally confirmed by NMR) .

- Key variables : Catalyst choice (acidic vs. basic), solvent polarity, and temperature. Optimize via DOE (Design of Experiments) to balance yield and purity.

Q. How can researchers characterize the purity and stability of this compound?

- Methodology :

- Melting point : Confirm identity using the reported 150°C . Deviations >2°C suggest impurities.

- Spectroscopy : Compare ¹H/¹³C NMR with literature (e.g., methoxy proton signals at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Stability : Store in airtight containers at 4°C, shielded from oxidizing agents to prevent decomposition into CO/CO₂ .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence esterification reactivity with alcohols?

- Methodology :

- Compare reactivity with structurally similar acids (e.g., 3,4,5-Trimethoxybenzoic acid, which shows 89% esterification yield due to carbocation stabilization by methoxy groups) .

- Use Hammett plots to correlate substituent position (meta vs. para) with reaction rates.

- Experimental design : Conduct kinetic studies in methanol/H₂SO₄, tracking ester formation via IR (C=O stretch at ~1700 cm⁻¹) or GC-MS .

Q. How should researchers resolve contradictions in spectral data for derivatives of this compound?

- Case study : Conflicting NMR signals in xanthone derivatives (e.g., unresolved peaks for C4/C6 carbons in synthetic intermediates) .

- Resolution :

- Use 2D NMR (HSQC, HMBC) to assign ambiguous signals.

- Cross-validate with computational chemistry (DFT calculations for predicted chemical shifts).

- Replicate synthesis under controlled conditions to isolate stereoisomers or regioisomers.

Q. What strategies validate the biological activity of this compound in antimicrobial assays?

- Methodology :

- Structure-activity relationship (SAR) : Compare with analogs like 3,4,5-Trimethoxybenzoic acid (known for antimicrobial properties) .

- Assay design : Use MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram− bacteria. Include positive controls (e.g., ampicillin) and solvent controls.

- Mechanistic studies : Probe membrane disruption via fluorescence microscopy (propidium iodide uptake) or ROS (Reactive Oxygen Species) assays .

Methodological Notes

- Synthesis : Prioritize Route 1 for scalability but validate purity rigorously due to potential byproducts (e.g., partial methoxylation).

- Data Contradictions : Always cross-reference spectral data with synthetic protocols (e.g., solvent traces may cause unexpected shifts).

- Biological Assays : Account for solubility issues (use DMSO/carrier solvents at <1% v/v) to avoid false negatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。